4-Chlorocinnamaldehyde (CAS No. 49678-02-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
4-Chlorocinnamaldehyde (CAS No. 49678-02-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Synthesis, Characterization, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of 4-Chlorocinnamaldehyde, a halogenated aromatic aldehyde with significant potential in various scientific and industrial domains. This document delves into its chemical and physical properties, provides a detailed methodology for its synthesis via the Claisen-Schmidt condensation, and outlines robust protocols for its purification and characterization. Furthermore, it explores the compound's notable biological activities, including its antimicrobial and antivirulence properties, and its application as a growth promoter in animal feed. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and application of 4-Chlorocinnamaldehyde.
Introduction
4-Chlorocinnamaldehyde, with the CAS number 49678-02-6, is an organic compound characterized by a chlorophenyl group attached to an α,β-unsaturated aldehyde moiety. The presence of the chlorine atom on the phenyl ring and the reactive aldehyde group imparts unique chemical and biological properties to the molecule. Halogenated compounds, particularly those containing chlorine, are of significant interest in medicinal chemistry due to their prevalence in a wide array of FDA-approved drugs. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide aims to provide a detailed technical resource on 4-Chlorocinnamaldehyde, covering its synthesis, purification, and comprehensive characterization. It also sheds light on its biological activities and potential applications, particularly in the realms of antimicrobial research and as a non-antibiotic growth promoter.
Physicochemical Properties
4-Chlorocinnamaldehyde is a solid at room temperature, typically appearing as white to off-white crystalline needles. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 49678-02-6 |
| Molecular Formula | C₉H₇ClO |
| Molecular Weight | 166.60 g/mol |
| Melting Point | 57-63 °C |
| Boiling Point | 115 °C at 2 Torr |
| Appearance | White to off-white crystalline needles |
| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene. |
Synthesis of 4-Chlorocinnamaldehyde
The most common and efficient method for the synthesis of 4-Chlorocinnamaldehyde is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde that lacks α-hydrogens (4-chlorobenzaldehyde) with an aliphatic aldehyde or ketone that possesses α-hydrogens (acetaldehyde)[1][2][3].
Reaction Mechanism
The reaction proceeds through a well-established mechanism initiated by the deprotonation of acetaldehyde by a base (e.g., sodium hydroxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde to form a β-hydroxy aldehyde intermediate. Subsequent dehydration of this intermediate under the reaction conditions yields the α,β-unsaturated product, 4-Chlorocinnamaldehyde.
Caption: Mechanism of the Claisen-Schmidt condensation for 4-Chlorocinnamaldehyde synthesis.
Experimental Protocol: Synthesis of 4-Chlorocinnamaldehyde
This protocol is a representative procedure based on the principles of the Claisen-Schmidt condensation[1][2][4].
Materials:
-
4-Chlorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the cooled solution while stirring.
-
To this mixture, add acetaldehyde (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
If a precipitate forms, collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.
-
If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification: Recrystallization
The crude 4-Chlorocinnamaldehyde can be purified by recrystallization to obtain a product of high purity[5][6][7][8].
Procedure:
-
Select a suitable solvent or solvent system. An ethanol/water mixture is often effective[5].
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.
-
To the hot, clear solution, add water dropwise until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them in a desiccator.
Caption: Workflow for the purification of 4-Chlorocinnamaldehyde by recrystallization.
Spectroscopic Characterization
The structure of the synthesized 4-Chlorocinnamaldehyde can be confirmed using various spectroscopic techniques. Below are the predicted key features of the spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chlorocinnamaldehyde is expected to show distinct signals for the aldehydic, vinylic, and aromatic protons.
-
Aldehydic Proton (CHO): A doublet in the downfield region, typically around δ 9.7 ppm, due to coupling with the adjacent vinylic proton.
-
Vinylic Protons (-CH=CH-): Two doublets of doublets in the region of δ 6.7-7.6 ppm. The trans-coupling constant (J) is expected to be large (around 16 Hz).
-
Aromatic Protons (C₆H₄): Two doublets in the aromatic region (δ 7.4-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 193 ppm.
-
Aromatic and Vinylic Carbons: Several signals in the range of δ 128-155 ppm.
-
ipso-Carbon attached to Chlorine: The chemical shift of this carbon will be influenced by the electronegative chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C=C Stretch (Alkene): A medium intensity peak around 1625 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z 166, with an isotopic peak at m/z 168 (M+2) in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom.
-
Fragmentation: Expect fragmentation patterns involving the loss of CO, Cl, and cleavage of the side chain.
Biological Activities and Applications
4-Chlorocinnamaldehyde has garnered attention for its significant biological activities, positioning it as a molecule of interest for various applications.
Antimicrobial and Antivirulence Activity
Studies have demonstrated that 4-Chlorocinnamaldehyde exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria[9][10]. Its mechanism of action is believed to involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes[11][12].
Furthermore, 4-Chlorocinnamaldehyde has shown antivirulence properties. It can inhibit the formation of bacterial biofilms and interfere with virulence factors such as fimbriae production and motility, which are crucial for bacterial adhesion and pathogenesis[9][10]. The bactericidal and antivirulence effects are thought to be associated with its ability to target key virulence factors and disrupt the bacterial infection process[13].
Application in Animal Feed
As a non-antibiotic alternative, 4-Chlorocinnamaldehyde is used as a growth promoter in the animal feed industry[14][15][16][17]. Its antimicrobial properties help in controlling pathogenic bacteria in the gut, thereby improving animal health and feed efficiency. An important advantage is that it does not leave residues in animal products, making it a safe option for consumers and the environment.
Analytical Methods for Quality Control
The purity and quality of 4-Chlorocinnamaldehyde can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reliable method for determining the purity of the compound and quantifying any impurities[5][18][19].
-
Gas Chromatography (GC): Suitable for analyzing the volatile components and assessing the purity of the final product[5].
-
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of purity.
Safety and Handling
4-Chlorocinnamaldehyde should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-Chlorocinnamaldehyde is a versatile molecule with a straightforward synthesis and interesting biological properties. Its demonstrated antimicrobial and antivirulence activities, coupled with its application as a safe and effective feed additive, highlight its importance in both research and industrial settings. This technical guide provides a solid foundation for scientists and professionals to understand and utilize 4-Chlorocinnamaldehyde in their respective fields, from synthetic chemistry to drug discovery and animal nutrition.
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